molecular formula C22H21F3N2O3S2 B2400418 (Z)-3-(3-morpholinopropyl)-2-thioxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-4-one CAS No. 875286-30-9

(Z)-3-(3-morpholinopropyl)-2-thioxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-4-one

Cat. No.: B2400418
CAS No.: 875286-30-9
M. Wt: 482.54
InChI Key: VSXKUDCWUPEXBF-RGEXLXHISA-N
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Description

(Z)-3-(3-morpholinopropyl)-2-thioxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a morpholinopropyl group and a trifluoromethyl-substituted furan ring further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-morpholinopropyl)-2-thioxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Core: The initial step involves the reaction of a suitable thioamide with an α-halo ketone to form the thiazolidinone ring.

    Introduction of the Morpholinopropyl Group: The morpholinopropyl group can be introduced via nucleophilic substitution, where a morpholine derivative reacts with a suitable alkyl halide.

    Attachment of the Furan Ring: The furan ring, substituted with a trifluoromethyl group, can be attached through a condensation reaction with an aldehyde or ketone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced purification methods, and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(3-morpholinopropyl)-2-thioxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can target the carbonyl group within the thiazolidinone ring, leading to the formation of alcohol derivatives.

    Substitution: The morpholinopropyl group and the furan ring can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of functionalized derivatives, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3-morpholinopropyl)-2-thioxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desirable properties.

Biology

In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with various biological targets makes it a promising candidate for drug development and therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a pharmaceutical agent. Its unique chemical structure and reactivity profile may lead to the development of new drugs with improved efficacy and reduced side effects.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-3-(3-morpholinopropyl)-2-thioxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone core and functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.

    Morpholine Derivatives: Compounds containing the morpholine ring are widely studied for their pharmacological activities.

    Trifluoromethyl-Substituted Furans:

Uniqueness

(Z)-3-(3-morpholinopropyl)-2-thioxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-4-one stands out due to its combination of a thiazolidinone core, a morpholinopropyl group, and a trifluoromethyl-substituted furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(5Z)-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O3S2/c23-22(24,25)16-4-1-3-15(13-16)18-6-5-17(30-18)14-19-20(28)27(21(31)32-19)8-2-7-26-9-11-29-12-10-26/h1,3-6,13-14H,2,7-12H2/b19-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXKUDCWUPEXBF-RGEXLXHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCN2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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